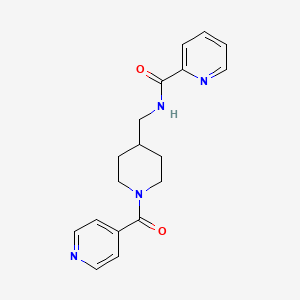

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHKQQWUQZGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

Attachment of the Isonicotinoyl Group: The isonicotinoyl group is introduced via acylation reactions using isonicotinic acid or its derivatives.

Coupling with Picolinamide: The final step involves coupling the piperidine intermediate with picolinamide under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted picolinamide derivatives.

Aplicaciones Científicas De Investigación

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The piperidine ring and picolinamide moiety allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Comparable Picolinamide Derivatives

Key Observations:

Piperidine vs. Benzyl Linkers: The piperidine scaffold in the target compound and CDD-813 (12a) introduces conformational flexibility, which may improve BBB permeability compared to rigid benzyl-linked analogues like N-(3-methylbenzyl)picolinamide (114) . CDD-813's acetylated quinolinyl group enhances selectivity for BET bromodomains, whereas the target compound's isonicotinoyl group may favor interactions with nicotinic acetylcholine receptors .

Substituent Effects: Halogen and trifluoromethyl groups (e.g., in 10b) improve metabolic stability and binding affinity through electron-withdrawing effects.

Functional Group Modifications: Mercaptoethyl groups (10b) enhance solubility via thiol-mediated interactions, whereas the isonicotinoyl group in the target compound may prioritize target engagement over solubility .

Key Observations:

- The target compound’s synthesis likely involves amidation of picolinic acid with a pre-functionalized piperidine intermediate, analogous to CDD-813 (12a) .

- Lower yields in AMG bis008 highlight challenges in MCR strategies for complex scaffolds, whereas simpler benzyl derivatives (114) achieve higher yields via straightforward amidation .

Pharmacological and Physicochemical Properties

- BBB Penetration : Compounds with piperidine linkers (e.g., CDD-813) show superior BBB penetration compared to polar mercaptoethyl derivatives (10b) .

- Metabolic Stability : Halogenated/trifluoromethyl groups (10b) resist oxidative metabolism, whereas the target compound’s pyridine rings may undergo faster hepatic clearance .

- Target Selectivity: The isonicotinoyl group’s pyridine-4-carbonyl moiety may confer selectivity for NAD+-dependent enzymes, contrasting with CDD-813’s quinolinyl acetyl group targeting bromodomains .

Actividad Biológica

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Biological Activities

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide has been investigated for various biological activities, including:

- Anticancer Properties : The compound exhibits inhibitory effects on cancer cell proliferation, particularly in human colon cancer cells (HCT116) and breast cancer cells (MCF-7) by targeting the BCR-ABL kinase.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish efficacy and mechanisms.

- Anti-inflammatory Effects : There is emerging evidence indicating that this compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The primary mechanism through which N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide exerts its biological effects involves:

- Targeting BCR-ABL Kinase : The compound binds to the ATP binding site of BCR-ABL kinase, inhibiting its activity.

- Disruption of Signaling Pathways : Inhibition of BCR-ABL leads to the disruption of critical signaling pathways such as:

- RAS/RAF/MEK/ERK

- PI3K/AKT/mTOR

This disruption is crucial for halting uncontrolled cell proliferation associated with various cancers.

Case Studies

-

In Vitro Studies :

- In studies involving HCT116 and MCF-7 cell lines, N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent.

-

Animal Models :

- Preclinical trials using xenograft models have shown that treatment with this compound results in reduced tumor growth without notable toxicity, suggesting a favorable safety profile for further development.

Data Tables

The following table summarizes the biological activities and observed effects of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide:

| Biological Activity | Target Cells/Pathways | Observed Effects |

|---|---|---|

| Anticancer | HCT116, MCF-7 | Inhibition of cell proliferation |

| Antimicrobial | Various pathogens | Potential inhibition (needs further study) |

| Anti-inflammatory | Inflammatory pathways | Modulation of inflammatory response |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms piperidine and picolinamide backbone integrity. Aromatic proton signals (δ 7.5–8.5 ppm) validate pyridine ring substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and detects impurities (<5%) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals, as demonstrated for structurally similar picolinamides .

In studies reporting contradictory biological activities, how can researchers reconcile differences in efficacy across experimental models?

Advanced Research Focus

Discrepancies often arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 1 mM) may alter IC₅₀ values for adenosine receptor targets .

- Cell Models : Primary cells (e.g., murine macrophages) show higher inflammatory mediator inhibition (e.g., TNF-α) compared to immortalized lines (e.g., RAW 264.7) due to receptor density differences .

- Data Normalization : Use of internal controls (e.g., housekeeping genes in qPCR) and standardized dose-response curves (0.1–100 µM) improves cross-study comparability .

What computational methods are employed to predict the binding modes of this compound with its biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess ligand-receptor stability, with binding free energies calculated via MM-PBSA .

- Docking Studies : AutoDock or Schrödinger Suite predicts favorable poses in adenosine receptor pockets, highlighting key interactions (e.g., hydrogen bonds with Thr88 and Phe168) .

- Quantum Mechanics : DFT calculations (e.g., Gaussian 09) evaluate electronic effects of substituents on binding affinity .

How can researchers design experiments to elucidate the metabolic stability of this compound in vitro?

Q. Advanced Research Focus

- Liver Microsomes : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify metabolic pathways susceptible to inhibition .

- Metabolite ID : High-resolution MS/MS fragments major metabolites (e.g., hydroxylated or glucuronidated derivatives) .

What structural analogs of this compound have been studied for comparative structure-activity relationship (SAR) analysis?

Basic Research Focus

Key analogs include:

- N-(2-Morpholinopyrimidin-5-yl)picolinamide : Morpholine at position 5 enhances anti-inflammatory activity (IC₅₀ = 0.8 µM for iNOS inhibition) vs. position 4 (IC₅₀ = 2.3 µM) .

- Piperidine-Substituted Analogs : Replacement with piperazine reduces adenosine receptor binding by 50%, highlighting the importance of the piperidine core .

- Methylation Effects : N-methylation of the picolinamide group decreases solubility but improves blood-brain barrier permeability in rodent models .

What strategies mitigate off-target effects during in vivo pharmacological studies?

Q. Advanced Research Focus

- Selectivity Profiling : Screen against a panel of 50+ kinases or GPCRs to identify potential off-target interactions (e.g., using Eurofins’ SelectScreen®) .

- Dose Optimization : Establish MTD (maximum tolerated dose) in BALB/c mice via escalating doses (1–100 mg/kg) to balance efficacy and toxicity .

- Pharmacokinetic Tuning : PEGylation or liposomal encapsulation improves target tissue accumulation while reducing hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.